An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclopentylmalonic Acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclopentylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylmalonic acid (CAS No. 5660-81-1) is a dicarboxylic acid featuring a cyclopentyl ring attached to the alpha-carbon of a malonic acid backbone.[1][2] This unique structure, combining a hydrophobic carbocyclic moiety with the reactive functionality of malonic acid, makes it a valuable building block in organic synthesis. Its derivatives have potential applications in the development of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of cyclopentylmalonic acid, including detailed experimental protocols and relevant biological context.
Chemical and Physical Properties
Cyclopentylmalonic acid is a white to off-white crystalline solid at room temperature.[1][2] The presence of two carboxylic acid groups allows it to act as a hydrogen bond donor and acceptor, contributing to its physical properties.
Table 1: Physical and Chemical Properties of Cyclopentylmalonic Acid
| Property | Value | Reference(s) |
| CAS Number | 5660-81-1 | [1][3] |
| Molecular Formula | C₈H₁₂O₄ | [1][3] |
| Molecular Weight | 172.18 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 162 °C | [4] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1][2] |
| pKa₁ (predicted) | ~2.5 - 3.5 | [5][6] |
| pKa₂ (predicted) | ~5.0 - 6.0 | [5][6] |
Note: Predicted pKa values are based on the typical pKa of malonic acid and the electronic effect of the cyclopentyl group.
Spectral Data
Table 2: Predicted Spectroscopic Data for Cyclopentylmalonic Acid
| Technique | Expected Chemical Shifts / Frequencies | Interpretation | Reference(s) for analogous compounds |
| ¹H NMR | δ 10-13 ppm (broad s, 2H), δ 3.0-3.5 ppm (t, 1H), δ 2.0-2.5 ppm (m, 1H), δ 1.2-1.9 ppm (m, 8H) | Carboxylic acid protons (-COOH), Methine proton (α-CH), Cyclopentyl methine proton, Cyclopentyl methylene protons | [7][8][9] |
| ¹³C NMR | δ 170-180 ppm, δ 50-60 ppm, δ 40-50 ppm, δ 25-35 ppm | Carboxylic acid carbons (-COOH), Methine carbon (α-CH), Cyclopentyl methine carbon, Cyclopentyl methylene carbons | [10][11][12] |
| IR Spectroscopy | 2500-3300 cm⁻¹ (broad), 1680-1720 cm⁻¹ (strong), 1200-1300 cm⁻¹ (strong) | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch | [13][14] |
Chemical Reactivity and Synthetic Applications
The reactivity of cyclopentylmalonic acid is primarily dictated by its dicarboxylic acid functionality. It undergoes typical reactions of carboxylic acids, most notably esterification and decarboxylation.
Synthesis of Cyclopentylmalonic Acid
A common laboratory synthesis of cyclopentylmalonic acid involves the hydrolysis of its corresponding diester, diethyl cyclopentylmalonate.
Experimental Protocol: Hydrolysis of Diethyl Cyclopentylmalonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl cyclopentylmalonate (1.0 eq) in a suitable solvent such as ethanol.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (2.5 eq), to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and acidify with a strong acid, such as hydrochloric acid, until the pH is acidic.
-
Isolation: The resulting cyclopentylmalonic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Caption: Synthesis of Cyclopentylmalonic Acid.
Decarboxylation
Like other malonic acids, cyclopentylmalonic acid readily undergoes decarboxylation upon heating to yield cyclopentylacetic acid. This reaction proceeds through a cyclic transition state.[15]
Experimental Protocol: Decarboxylation of Cyclopentylmalonic Acid
-
Reaction Setup: Place cyclopentylmalonic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heating: Heat the flask gently in an oil bath. The temperature should be raised gradually above the melting point of the acid.
-
Reaction: As the temperature increases, carbon dioxide gas will evolve, and the decarboxylation reaction will proceed.
-
Isolation: The product, cyclopentylacetic acid, can be purified by distillation under reduced pressure.
Caption: Decarboxylation of Cyclopentylmalonic Acid.
Fischer Esterification
Cyclopentylmalonic acid can be converted to its corresponding diester through Fischer esterification by reacting it with an alcohol in the presence of an acid catalyst.[16][17]
Experimental Protocol: Fischer Esterification of Cyclopentylmalonic Acid with Ethanol
-
Reaction Setup: In a round-bottom flask, combine cyclopentylmalonic acid (1.0 eq) and a large excess of ethanol (which also acts as the solvent).
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or by the removal of water using a Dean-Stark apparatus.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl cyclopentylmalonate can be purified by vacuum distillation.
Caption: Fischer Esterification of Cyclopentylmalonic Acid.
Relevance in Drug Discovery and Development
The cyclopentane ring is a common structural motif in many biologically active compounds and approved drugs, where it can serve as a rigid scaffold to orient functional groups for optimal target interaction.[18] Furthermore, malonic acid derivatives have been investigated as inhibitors for various enzymes.[19]
A notable example of a biological pathway where cyclopentane-containing molecules have shown significant activity is in the inhibition of bacterial cell wall biosynthesis. Specifically, cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of MraY, a crucial enzyme in the peptidoglycan biosynthesis pathway.[18][20] Inhibition of MraY disrupts the formation of the bacterial cell wall, leading to cell death. This makes MraY an attractive target for the development of new antibiotics.
While cyclopentylmalonic acid itself has not been directly reported as an MraY inhibitor, its structural features suggest that its derivatives could be designed as potential inhibitors for this or other enzymatic targets.
Caption: Inhibition of the MraY Enzyme.
Conclusion
Cyclopentylmalonic acid is a versatile chemical intermediate with a rich reactivity profile. Its synthesis from diethyl cyclopentylmalonate and its subsequent decarboxylation and esterification reactions provide access to a range of valuable cyclopentane-containing compounds. The presence of the cyclopentyl moiety in numerous pharmaceuticals highlights the potential of cyclopentylmalonic acid derivatives as candidates for future drug discovery efforts, particularly in the development of novel enzyme inhibitors. Further research into the biological activities of its derivatives is warranted.
References
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